molecular formula C22H22ClNO3 B14957470 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14957470
M. Wt: 383.9 g/mol
InChI Key: WHSQMUQQUMAMFP-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chromeno[6,7-e][1,3]oxazin ring system, which is known for its diverse chemical and biological properties.

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) to form the desired oxazinone derivative . This method is efficient and environmentally benign, making it suitable for industrial production.

Chemical Reactions Analysis

3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the chromeno[6,7-e][1,3]oxazin ring system with the chloro and methyl substituents in this compound contributes to its distinct chemical and biological properties.

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one exhibits significant biological activity that is of interest in medicinal chemistry. This article focuses on its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromene Core : This is achieved through cyclization reactions involving phenolic compounds and aldehydes.
  • Introduction of the Oxazinone Ring : This step may utilize amines and carbonyl compounds to form the oxazinone structure.
  • Substitution Reactions : The introduction of the 4-chlorophenyl and other substituents occurs through various substitution reactions under specific conditions.

The molecular formula for this compound is C23H24ClNO3C_{23}H_{24}ClNO_3 with a molecular weight of 397.9g/mol397.9\,g/mol .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurological disorders like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Case Studies and Research Findings

  • AChE Inhibition :
    • In a study evaluating derivatives similar to tacrine (a known AChE inhibitor), modifications to the carbocyclic ring significantly influenced inhibitory potency against AChE and butyrylcholinesterase (BChE). The compound demonstrated promising activity compared to existing drugs .
    • Another study highlighted that certain structural modifications could lead to enhanced selectivity for AChE over BChE, indicating a potential pathway for developing more effective treatments .
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are mediated through modulation of signaling pathways associated with neurodegeneration .

Data Tables

PropertyValue
Molecular FormulaC23H24ClNO3
Molecular Weight397.9 g/mol
IUPAC NameThis compound
Mechanism of ActionAChE inhibition
Potential ApplicationsAlzheimer's treatment

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22ClNO3/c1-4-5-15-9-20(25)27-22-14(3)21-16(8-18(15)22)11-24(12-26-21)17-7-6-13(2)19(23)10-17/h6-10H,4-5,11-12H2,1-3H3

InChI Key

WHSQMUQQUMAMFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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